molecular formula C24H23N5O3 B2941260 2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 496776-82-0

2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2941260
CAS No.: 496776-82-0
M. Wt: 429.48
InChI Key: MVNHKLJUHKUGFF-UHFFFAOYSA-N
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Description

2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound featuring a benzo[de]isoquinoline-1,3-dione core linked via a four-carbon chain to a piperazine ring substituted at the 4-position with a pyrimidin-2-yl group. Its molecular formula is C₂₆H₂₅N₃O₃, with an average mass of 427.504 g/mol and a monoisotopic mass of 427.189592 g/mol . The compound’s structural complexity arises from the fusion of aromatic and heterocyclic moieties, which are common in pharmacologically active molecules targeting receptors or enzymes.

Properties

IUPAC Name

2-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c30-20(27-13-15-28(16-14-27)24-25-10-4-11-26-24)9-3-12-29-22(31)18-7-1-5-17-6-2-8-19(21(17)18)23(29)32/h1-2,4-8,10-11H,3,9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNHKLJUHKUGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the benzoisoquinoline skeleton.

    Introduction of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzoisoquinoline derivative reacts with piperazine.

    Attachment of the pyrimidine moiety: The pyrimidine ring can be attached via a condensation reaction between the piperazine derivative and a pyrimidine-containing reagent.

    Final oxidation step: The final step involves the oxidation of the intermediate compound to introduce the oxo group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent reaction condition controls to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

    Condensation: Condensation reactions can be used to form new bonds between the compound and other molecules, potentially leading to the formation of larger, more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

    Condensation: Condensation reactions often involve reagents like aldehydes, ketones, and carboxylic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds. Substitution reactions can lead to a variety of substituted benzoisoquinoline derivatives.

Scientific Research Applications

2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Key Findings :

  • The 4-fluorophenyl analog (CAS 326881-90-7) exhibits higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Core Structural Modifications

Variations in the central heterocyclic scaffold influence steric and electronic properties:

Compound Name Core Structure Substituents on Core Molecular Formula Key Features
Target Compound Benzo[de]isoquinoline-1,3-dione None C₂₆H₂₅N₃O₃ Planar aromatic system for π-stacking
2-(2-(4-(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)piperazin-1-yl)ethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione 4,4-Dimethylisoquinoline-1,3-dione 4,4-Dimethyl groups C₂₆H₃₁N₃O₄ Increased steric bulk, reduced flexibility
Patent-derived 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzodioxole substituent Varies Expanded π-system for enhanced binding

Key Findings :

  • Patent-derived pyrido[1,2-a]pyrimidin-4-one analogs (e.g., ) replace the benzo[de]isoquinoline core with a fused pyridine-pyrimidine system, which may improve metabolic stability due to reduced aromatic oxidation susceptibility.

Alkyl Chain Modifications

The butyl linker between the core and piperazine can be shortened or functionalized:

Compound Name Linker Structure Length/Functionalization Molecular Formula Key Features
Target Compound -CH₂CH₂CH₂CO- 4-carbon ketone linker C₂₆H₂₅N₃O₃ Balanced flexibility and rigidity
2-(2-(4-(3-Hydroxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione -CH₂CH₂- 2-carbon linker C₂₅H₂₈N₃O₄ Reduced flexibility, faster clearance

Key Findings :

  • Shortening the linker to 2 carbons (e.g., ) may decrease entropic penalties during binding but could reduce bioavailability due to increased polarity.

Biological Activity

2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C33H51N9O3C_{33}H_{51}N_{9}O_{3}, with a molecular weight of 801.90 g/mol. The compound features a benzo[de]isoquinoline backbone, which is known for its diverse biological activities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. Specifically, derivatives containing the benzo[de]isoquinoline structure have been shown to inhibit HCV NS5B polymerase effectively. In a study, a related compound demonstrated submicromolar potency against HCV replicons, indicating a strong potential for therapeutic application against hepatitis C .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the structure can significantly influence the biological activity of these compounds. For instance, the introduction of different substituents on the pyrimidine or piperazine rings can enhance antiviral potency or alter selectivity profiles. A particular focus has been on optimizing interactions with the non-nucleoside binding site of NS5B polymerase .

In Vitro Studies

In vitro studies have highlighted the efficacy of this compound in various cell lines. For example, compounds with similar structural motifs were tested against human T lymphocyte cells and exhibited varying degrees of antiproliferative activity. One such study reported an IC50 value of 6 µM for a related compound in H9 cells .

Toxicity Assessments

Toxicity evaluations using zebrafish embryos have been conducted to assess safety profiles. Compounds structurally related to this compound showed moderate toxicity levels, suggesting that while they possess promising biological activity, further optimization is necessary to minimize adverse effects .

Data Summary Table

Property Value
Molecular FormulaC33H51N9O3
Molecular Weight801.90 g/mol
Antiviral Potency (IC50)Submicromolar
Toxicity LevelModerate (zebrafish embryo)

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